Vardenafil oxopiperazine
Overview
Description
Vardenafil oxopiperazine is a derivative of vardenafil, a well-known phosphodiesterase type 5 (PDE5) inhibitor used primarily for the treatment of erectile dysfunction.
Mechanism of Action
Target of Action
Vardenafil Oxopiperazine primarily targets phosphodiesterase type 5 (PDE5) . PDE5 is an enzyme found in high concentrations in the smooth muscle cells lining the blood vessels supplying the corpus cavernosum of the penis . It plays a crucial role in regulating the levels of cyclic guanosine monophosphate (cGMP), a molecule that triggers relaxation of smooth muscles .
Mode of Action
This compound acts as a selective inhibitor of PDE5 . During sexual stimulation, nitric oxide (NO) is released from nerve endings and endothelial cells in the corpus cavernosum . NO activates the enzyme guanylate cyclase, which increases the synthesis of cGMP . The cGMP causes the smooth muscle cells to relax, allowing increased blood flow into the penis, resulting in an erection . This compound inhibits the degradation of cGMP by PDE5, thereby enhancing the effect of NO and promoting a sustained erection .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the NO-cGMP pathway . This pathway is initiated when sexual stimulation triggers the release of NO in the corpus cavernosum . NO activates guanylate cyclase, leading to increased levels of cGMP . Elevated cGMP levels cause relaxation of the smooth muscle cells, facilitating blood flow into the penis and resulting in an erection . By inhibiting PDE5, this compound prevents the breakdown of cGMP, prolonging its effects .
Pharmacokinetics
This compound is rapidly absorbed, with a time to peak plasma concentration (Tmax) of approximately 40 minutes . It is metabolized in the liver primarily by CYP3A4, with minor contributions from CYP2C and CYP3A5 . The drug has an elimination half-life of about 4 hours . Its absolute bioavailability is 14.5%, which is influenced by factors such as food intake .
Result of Action
The primary result of this compound’s action is the facilitation of erectile function . By inhibiting PDE5 and enhancing the effects of NO, it promotes the relaxation of smooth muscle cells in the corpus cavernosum . This allows for increased blood flow into the penis, leading to an erection .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of certain substances, such as CYP3A4 inhibitors like ritonavir, can affect the drug’s hepatic metabolism . Additionally, the drug’s absorption can be delayed by the consumption of high-fat meals . It’s also worth noting that the drug’s efficacy can be affected by the patient’s physiological state, such as the degree of sexual stimulation .
Biochemical Analysis
Biochemical Properties
Vardenafil Oxopiperazine interacts with the enzyme PDE5, inhibiting its activity . This interaction is crucial in biochemical reactions, particularly those involving cyclic guanosine monophosphate (cGMP), a molecule that plays a significant role in vasodilation and smooth muscle relaxation .
Cellular Effects
This compound has been shown to have significant effects on various types of cells. For instance, it has been found to suppress extracellular matrix generation, exhibiting significant synergistic suppression in combination with other compounds . It also influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound involves its binding to the active center of PDE5 . This binding inhibits the catalytic activity of the enzyme, leading to an increase in intracellular cGMP levels . This increase in cGMP levels then leads to vasodilation and smooth muscle relaxation .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been observed to exert a threefold increase in ejaculation delay outside the vagina in patients with lifelong premature ejaculation . This suggests that the effects of this compound can change over time, potentially due to factors such as the compound’s stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
In animal models, the effects of this compound have been found to vary with different dosages. For example, it has been shown to potentiate erectile responses to intravenous sodium nitroprusside in conscious rabbits in a dose-dependent manner at doses of 0.1–3 mg/kg .
Metabolic Pathways
This compound is involved in the cGMP metabolic pathway . It interacts with the enzyme PDE5, inhibiting its activity and thereby increasing the levels of cGMP in the cell .
Transport and Distribution
While specific transporters or binding proteins for this compound have not been identified, it is known that the compound is rapidly absorbed and more slowly metabolized in humans . This suggests that it may be distributed within cells and tissues via absorption and metabolism processes .
Subcellular Localization
The subcellular localization of this compound is not explicitly known. Given its mechanism of action, it is likely that it localizes to areas where PDE5 is present, such as the cytoplasm
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of vardenafil oxopiperazine typically involves the reaction of vardenafil with oxopiperazine under controlled conditions. The process begins with the preparation of vardenafil, which is synthesized through a series of steps involving the condensation of appropriate starting materials, followed by cyclization and functional group modifications.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving advanced techniques such as continuous flow chemistry and automated synthesis. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Vardenafil oxopiperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert oxopiperazine derivatives to their respective reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and sulfonyl chlorides are employed under basic or acidic conditions.
Major Products
Scientific Research Applications
Vardenafil oxopiperazine has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the reactivity of oxopiperazine derivatives and developing new synthetic methodologies.
Biology: Investigated for its potential effects on cellular signaling pathways and enzyme inhibition.
Medicine: Explored for its therapeutic potential in treating conditions related to PDE5 inhibition, such as erectile dysfunction and pulmonary arterial hypertension.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems
Comparison with Similar Compounds
Similar Compounds
Sildenafil: Another PDE5 inhibitor with a similar mechanism of action but different pharmacokinetic properties.
Tadalafil: Known for its longer duration of action compared to vardenafil.
Avanafil: A newer PDE5 inhibitor with a rapid onset of action
Uniqueness
Vardenafil oxopiperazine is unique due to its oxopiperazine moiety, which imparts distinct chemical properties and potential advantages in terms of selectivity and potency. Its unique structure allows for the exploration of new therapeutic applications and the development of novel drug formulations .
Properties
IUPAC Name |
2-[2-ethoxy-5-(3-oxopiperazin-1-yl)sulfonylphenyl]-5-methyl-7-propyl-3H-imidazo[5,1-f][1,2,4]triazin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N6O5S/c1-4-6-17-23-13(3)19-21(29)24-20(25-27(17)19)15-11-14(7-8-16(15)32-5-2)33(30,31)26-10-9-22-18(28)12-26/h7-8,11H,4-6,9-10,12H2,1-3H3,(H,22,28)(H,24,25,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YADSUUGYWVEDTR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=C2N1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCNC(=O)C4)OCC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N6O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801347796 | |
Record name | Vardenafil oxopiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801347796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
474.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
448184-58-5 | |
Record name | Vardenafil oxopiperazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0448184585 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Vardenafil oxopiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801347796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | VARDENAFIL OXOPIPERAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T9YF4KGF42 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is vardenafil oxopiperazine, and how was it identified?
A1: this compound is a related substance (impurity) identified during the bulk drug synthesis of vardenafil hydrochloride trihydrate []. While the abstract doesn't elaborate on the specific synthetic route, it suggests that this impurity arises during the multi-step manufacturing process of vardenafil. The researchers characterized this impurity using various spectroscopic techniques, although the specific details are not provided in the abstract.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.